磷酸二铵

描述

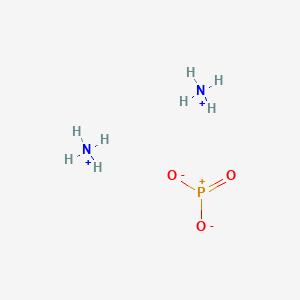

Diammonium phosphate (DAP) is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It is one of the most widely used phosphorus fertilizers in the world . DAP is available in the form of gray, black, or white crystals .

Synthesis Analysis

DAP is formulated in a controlled reaction of phosphoric acid with ammonia, where the hot slurry is then cooled, granulated, and sieved . The inputs required to produce one ton of DAP fertilizer are approximately 1.5 to 2 tons of phosphate rock, 0.4 tons of sulfur (S) to dissolve the rock, and 0.2 tons of ammonia .Molecular Structure Analysis

The chemical formula of DAP is (NH₄)₂HPO₄ . It has an average mass of 132.056 Da and a monoisotopic mass of 132.029999 Da .Chemical Reactions Analysis

Solid diammonium phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s). At 100 °C, the dissociation pressure of diammonium phosphate is approximately 5 mmHg .Physical And Chemical Properties Analysis

DAP appears as colorless monoclinic crystals . It has a density of 1.619 g/cm³ . It is soluble in water but insoluble in alcohol, acetone, and liquid ammonia . The solution pH is 7.5 to 8 .科学研究应用

Fermentation Activator in Winemaking

Diammonium hydrogen phosphite is used as a fermentation activator in winemaking. It provides ammonium ions that can be directly assimilated by yeast, aiding in the fermentation process. However, excess phosphates can lead to iron breakdown, so statutory provisions limit the amount of ammonium that can be added .

Catalysis

This compound has been utilized as a catalyst for one-pot, three-component condensation reactions involving aromatic aldehydes and malononitrile, showcasing its versatility and efficiency in organic synthesis .

Hydraulic Fracturing Additive

In the oil and gas industry, diammonium hydrogen phosphite has been studied for its potential to improve hydraulic/acid fracture conductivity in limestone and chalk slabs, which could enhance resource extraction processes .

Soil Amendment and Contaminant Removal

It finds applications in soil amendment, helping to improve soil quality for agricultural purposes. Additionally, it has been used for contaminants removal from various environments .

Wastewater Treatment

Diammonium hydrogen phosphite is also applied in wastewater treatments, where it can help in the removal of impurities and pollutants, contributing to cleaner water outputs .

Steel Industry Applications

In the steel industry, this compound is used for various purposes including acting as an agent in certain processes that are critical to steel production .

Art Conservation

Research has investigated the optical, physical, and chemical interactions between diammonium hydrogen phosphite and pigments commonly found in archaeological and historic fresco wall paintings and polychrome monuments. This suggests its potential use in art conservation efforts .

作用机制

Target of Action

Diammonium phosphite, also known as Diammonium hydrogen phosphite, primarily targets soil and plants. It is used as a fertilizer and has been shown to have significant effects on plant growth and soil health . The compound interacts with the soil and plant roots, providing essential nutrients that promote plant growth .

Mode of Action

The mode of action of Diammonium phosphite involves its interaction with its targets, resulting in changes that promote plant growth. When applied to soil, Diammonium phosphite reacts with the soil components, releasing phosphorus, an essential nutrient for plant growth . This phosphorus is then absorbed by the plant roots and utilized for various biological processes, promoting plant growth and development .

Biochemical Pathways

Diammonium phosphite affects several biochemical pathways in plants. The phosphorus released by Diammonium phosphite is a key component of ATP, DNA, and other essential biomolecules . It plays a crucial role in energy transfer, photosynthesis, and other metabolic processes in plants . The increased availability of phosphorus enhances these processes, leading to improved plant growth and productivity .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism in animals and humans, in the context of Diammonium phosphite, we can discuss its absorption, distribution, metabolism, and excretion (ADME) in the soil-plant system. Diammonium phosphite is highly soluble in water, which facilitates its absorption by plant roots . Once absorbed, the phosphorus is distributed throughout the plant via the vascular system . The compound is metabolized in the plant, with the phosphorus being incorporated into various biomolecules . Any unabsorbed Diammonium phosphite can be leached from the soil or undergo chemical transformations .

Result of Action

The molecular and cellular effects of Diammonium phosphite’s action are seen in the enhanced growth and productivity of plants . On a molecular level, the increased availability of phosphorus allows for more efficient energy transfer and synthesis of essential biomolecules . On a cellular level, this can lead to increased rates of cell division and growth, resulting in overall improved plant growth and yield .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diammonium phosphite. Soil pH, temperature, and moisture levels can affect the solubility and availability of the phosphorus . Additionally, the presence of other nutrients in the soil can interact with Diammonium phosphite, potentially affecting its efficacy . Therefore, for optimal results, the application of Diammonium phosphite should be tailored to the specific environmental conditions of the area .

未来方向

Innovative technologies are being developed to improve the agronomic efficiency of phosphate fertilization in comparison with conventional fertilizers . These technologies aim to increase nutrient efficiency, based on results obtained through suitable methods and equipment along with laboratory, greenhouse, and field results . Increased fertilization efficiency should always be linked with greater economic profitability and the lowest environmental impact, following the principles of sustainability and circular economy .

属性

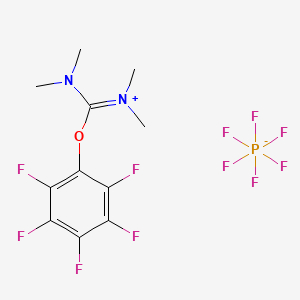

IUPAC Name |

diazanium;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFCIOKWJELSH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][P+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889682 | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

22132-71-4 | |

| Record name | Diammonium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022132714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ6M1Z85D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)